1-Phenylcyclopropan-1-ol
Overview
Description
1-Phenylcyclopropan-1-ol is an organic compound with the molecular formula C9H10O. It is characterized by a cyclopropane ring bonded to a phenyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopropanone. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of phenylcyclopropane. This method is advantageous due to its scalability and efficiency in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form phenylcyclopropanone.
Reduction: The compound can be reduced to phenylcyclopropane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylcyclopropanone.
Reduction: Phenylcyclopropane.
Substitution: Various substituted cyclopropanes depending on the reagent used
Scientific Research Applications
1-Phenylcyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group provides aromatic stability, while the cyclopropane ring introduces strain that can affect the compound’s chemical behavior .
Comparison with Similar Compounds
Phenylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopropanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylcyclopropanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior
Uniqueness: 1-Phenylcyclopropan-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group attached to a strained cyclopropane ring.
Properties
IUPAC Name |
1-phenylcyclopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSQYBUQMZYZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481742 | |
Record name | 1-phenylcyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29526-96-3 | |
Record name | 1-phenylcyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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